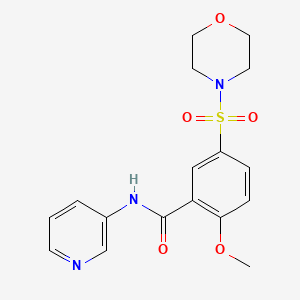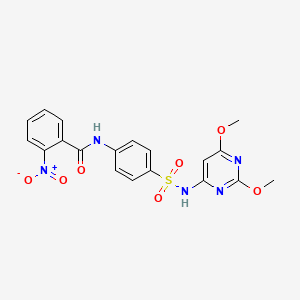
1-(3-甲氧基-4-硝基苯基)哌嗪
描述
1-(3-Methoxy-4-nitrophenyl)piperazine is a chemical compound with the empirical formula C11H15N3O3 . It has a molecular weight of 237.26 . The compound is solid in form .
Synthesis Analysis
The synthesis of 1-(3-Methoxy-4-nitrophenyl)piperazine can be achieved from 5-(4-BOC-piperazino)-2-nitroanisole . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The SMILES string of 1-(3-Methoxy-4-nitrophenyl)piperazine is COC(C=C(N1CCNCC1)C=C2)=C2N+=O . The InChI key is HPFKHBWFRKOXLW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(3-Methoxy-4-nitrophenyl)piperazine is a solid substance . Its melting point is reported to be between 140-142°C .科学研究应用
计算评估和振动研究
一项研究对与 1-(3-甲氧基-4-硝基苯基)哌嗪相关的合成化合物的生化特性和振动分配进行了计算评估。该化合物 MNPE 具有多种药理活性,并通过红外和拉曼光谱进行表征。该研究还探讨了其作为人 GABA A 受体激动剂的潜力,并评估了其反应性 (Onawole 等,2017)。
与脂环胺的反应动力学
另一项研究重点关注涉及 1-(3-甲氧基-4-硝基苯基)哌嗪与仲脂环胺等化合物的反应动力学。这项研究提供了对反应机理和在各种生化过程中的潜在应用的见解 (Castro 等,2001)。
在 HIV-1 逆转录酶抑制中的应用
已经对 1-(3-甲氧基-4-硝基苯基)哌嗪的类似物进行了研究,以了解其抑制 HIV-1 逆转录酶(HIV 治疗中的重要靶点)的潜力。这突出了其在开发新的治疗剂中的潜在应用 (Romero 等,1994)。
作为多巴胺摄取抑制剂的发展
还对与 1-(3-甲氧基-4-硝基苯基)哌嗪在结构上相关的化合物作为多巴胺摄取抑制剂的作用进行了研究。这项研究对于理解和开发与多巴胺神经传递相关的疾病的治疗方法至关重要 (Ironside 等,2002)。
生物活性的研究
已经研究了从 1-(3-甲氧基-4-硝基苯基)哌嗪衍生的化合物的生物活性,特别是关注它们的抗菌和抗脲酶活性。这表明在开发新的抗菌剂中具有潜在应用 (Menteşe 等,2013)。
作为受体配体的合成和评估
已经对合成与 1-(3-甲氧基-4-硝基苯基)哌嗪类似结构的新化合物并评估它们作为各种受体配体的潜力进行了研究。这对于开发针对特定受体的新的药物可能具有重要意义 (Gul 等,2019)。
抗惊厥潜力
已经进行研究以探索 1-(3-甲氧基-4-硝基苯基)哌嗪的新衍生物的抗惊厥特性,突出了其在治疗癫痫发作中的潜在应用 (Aytemir 等,2010)。
安全和危害
属性
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-11-8-9(2-3-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFKHBWFRKOXLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

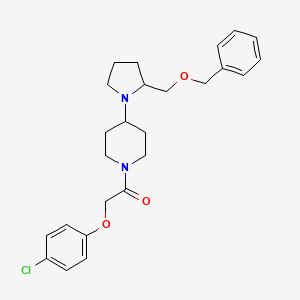
![ethyl 4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2616279.png)
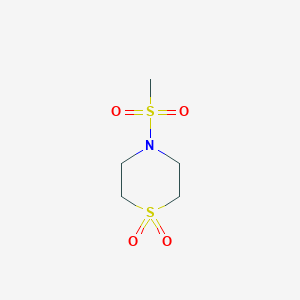

![N-(1,3-benzodioxol-5-ylmethyl)-2-(5-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2616283.png)
![5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2616286.png)
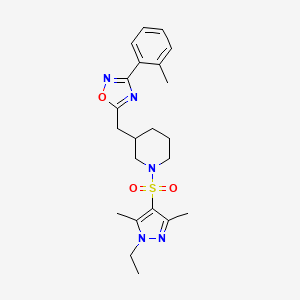
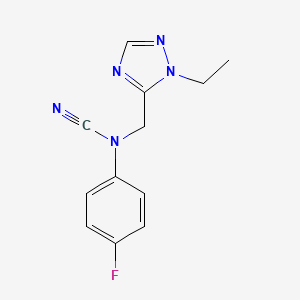

![2-((3-acetylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2616291.png)
![2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616295.png)
![2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2616297.png)
